molecular formula C20H18BrN3O5S2 B2422263 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 899548-36-8

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide

Cat. No. B2422263
CAS RN: 899548-36-8
M. Wt: 524.4
InChI Key: MVZBVRLRNMPWSA-UHFFFAOYSA-N
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Description

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O5S2 and its molecular weight is 524.4. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

  • Research has shown that certain sulfonamides with benzodioxane and acetamide moieties, similar in structure to the compound , exhibit substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. These findings are supported by both in vitro and in silico studies (Abbasi et al., 2019).

Antimicrobial and Antienzymatic Activity

  • A study on derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, similar to the compound of interest, reported good inhibitory activity against certain strains of gram-negative bacteria and low potential against lipoxygenase (LOX) enzyme. This research is significant for understanding the antimicrobial and antienzymatic potential of these compounds (Nafeesa et al., 2017).

Photodynamic Therapy Application

  • In another study, the compound's derivatives were found to have properties suitable for photodynamic therapy, particularly for cancer treatment. This is due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms (Pişkin et al., 2020).

Anticonvulsant Agents

  • The compound has been studied in the context of anticonvulsant activity. New derivatives were synthesized and tested in vivo, showing moderate anticonvulsant activity. These findings are crucial for developing new therapeutic agents for seizure disorders (Severina et al., 2020).

Anticancer Activity

  • Some derivatives of this compound demonstrated anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma, suggesting potential use in cancer therapy (Zyabrev et al., 2022).

Antitumor and Antiviral Activities

  • New derivatives were synthesized and evaluated for antitumor and antiviral activities. Select compounds showed selective inhibition of leukemia cell lines and activity against specific virus strains, highlighting their potential in treating cancer and viral infections (Havrylyuk et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the pyrimidine intermediate, the sulfonamide intermediate, and the final coupling reaction.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-thiouracil", "3-methoxybenzylamine", "acetic anhydride", "triethylamine", "sodium bicarbonate", "N,N-dimethylformamide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(4-bromophenylsulfonyl)-2-thiouracil by reacting 4-bromobenzenesulfonyl chloride with 2-thiouracil in the presence of triethylamine and N,N-dimethylformamide.", "Step 2: Synthesis of 5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol by reacting 5-(4-bromophenylsulfonyl)-2-thiouracil with sodium bicarbonate in water.", "Step 3: Synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide by reacting 5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with 3-methoxybenzylamine and acetic anhydride in the presence of triethylamine and ethyl acetate." ] }

CAS RN

899548-36-8

Product Name

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide

Molecular Formula

C20H18BrN3O5S2

Molecular Weight

524.4

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H18BrN3O5S2/c1-29-15-4-2-3-13(9-15)10-22-18(25)12-30-20-23-11-17(19(26)24-20)31(27,28)16-7-5-14(21)6-8-16/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,24,26)

InChI Key

MVZBVRLRNMPWSA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

solubility

not available

Origin of Product

United States

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